2,6-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with difluoro groups at the 2 and 6 positions, a methyl group, and a pyridinyl-azetidinyl moiety. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.
Formation of the Benzamide Core: The benzamide core is synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Fluorination: The difluoro groups are introduced using fluorinating agents such as DAST or Deoxo-Fluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridinyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzoic acid: Shares the difluoro-substituted benzene ring but lacks the azetidinyl and pyridinyl groups.
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide: Similar structure but without the difluoro substitutions.
Uniqueness
2,6-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to the combination of its difluoro-substituted benzamide core and the pyridinyl-azetidinyl moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other related compounds.
Properties
IUPAC Name |
2,6-difluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O/c1-20(16(22)15-12(17)5-4-6-13(15)18)11-9-21(10-11)14-7-2-3-8-19-14/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJJWNKFDFYCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.